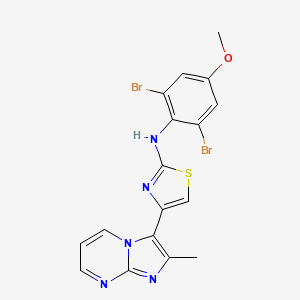

PTC-209

描述

属性

IUPAC Name |

N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2N5OS/c1-9-15(24-5-3-4-20-16(24)21-9)13-8-26-17(22-13)23-14-11(18)6-10(25-2)7-12(14)19/h3-8H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOOCQSWCCRVDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Br2N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315704-66-6 | |

| Record name | 315704-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PTC-209: A Selective BMI-1 Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Mechanism and Application of PTC-209

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) is a core component of the Polycomb Repressive Complex 1 (PRC1) and a well-documented oncogene implicated in the pathogenesis of numerous human cancers. Its role in promoting cancer stem cell (CSC) self-renewal, proliferation, and therapeutic resistance has made it an attractive target for novel cancer therapies. This compound is a small-molecule compound identified as a potent and selective inhibitor of BMI-1 expression. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, cellular effects, and preclinical efficacy. It consolidates quantitative data, outlines key experimental protocols for its evaluation, and visualizes the complex biological pathways involved.

Introduction to BMI-1 and the PRC1 Complex

Polycomb group (PcG) proteins are epigenetic regulators that mediate gene silencing, primarily through post-translational modifications of histones.[1][2] They assemble into two main multi-protein complexes: Polycomb Repressive Complex 1 (PRC1) and PRC2.[1][2][3] The PRC2 complex initiates gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[4] This modification is then recognized by the canonical PRC1 complex, which is recruited to the chromatin.[4]

The core function of the PRC1 complex is to catalyze the monoubiquitination of histone H2A at lysine 119 (H2AK119ub1), an epigenetic mark associated with transcriptional repression.[1][5] BMI-1 is an essential component of the PRC1 complex, forming a heterodimer with RING1B (or RING1A) to create the E3 ubiquitin ligase that is responsible for this modification.[5][6] By repressing tumor suppressor genes, such as those in the INK4a/ARF locus (p16 and p14/p19), BMI-1 plays a critical role in cell cycle progression, apoptosis, and stem cell self-renewal.[6][7][8] Overexpression of BMI-1 is a common feature in a wide array of cancers, including glioblastoma, colorectal cancer, and breast cancer, where it is linked to poor prognosis and the maintenance of a cancer stem cell phenotype.[5][9][10]

This compound: A Selective Inhibitor of BMI-1

This compound (CAS: 315704-66-6) is a cell-permeable imidazopyrimidinyl-thiazolamine compound that selectively downregulates the expression of BMI-1.[11] It was identified through high-throughput screening for molecules that could modulate gene expression.[12] Unlike conventional enzyme inhibitors, this compound acts by reducing the cellular protein levels of BMI-1, which in turn disrupts the function of the PRC1 complex.[9][13]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₃Br₂N₅OS | [11] |

| Molecular Weight | 495.19 g/mol | [11][14] |

| Appearance | Light yellow powder | [11] |

| Solubility | DMSO: 100 mg/mL | [11] |

| CAS Number | 315704-66-6 | [11][14] |

Mechanism of Action

This compound's primary mechanism is the post-transcriptional downregulation of BMI-1 protein.[13][15] Studies in multiple myeloma and biliary tract cancer cells have shown that while this compound treatment leads to a clear decrease in BMI-1 protein, it does not reduce—and in some cases, even increases—BMI-1 mRNA levels.[5][13] This suggests a potential compensatory transcriptional response to the loss of protein. The reduction in BMI-1 protein may be mediated by inhibition of its translation or by induced protein degradation.[13][15][16]

The depletion of BMI-1 protein by this compound has critical downstream consequences:

-

Disruption of PRC1 E3 Ligase Activity: With reduced BMI-1, the PRC1 complex cannot efficiently catalyze the monoubiquitination of H2A at K119.[5][13] This leads to a global decrease in H2AK119ub1 levels.[9][13]

-

Derepression of Target Genes: The loss of the H2AK119ub1 repressive mark leads to the reactivation of BMI-1 target genes, including key tumor suppressors like p16(INK4a) and p14/p19(ARF), which subsequently inhibit cell cycle progression and induce apoptosis.[6]

Caption: Mechanism of this compound action on the PRC1 signaling pathway.

Cellular Effects and Preclinical Efficacy

This compound induces a range of anti-cancer effects across various tumor types by inhibiting proliferation, inducing cell cycle arrest and apoptosis, and targeting the cancer stem cell population.

Inhibition of Cancer Cell Viability

This compound reduces the viability of cancer cells in a dose- and time-dependent manner.[5][16][17] The half-maximal inhibitory concentration (IC₅₀) varies across different cell lines, reflecting potential differences in BMI-1 dependency.

Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Treatment Duration | Reference |

| HEK293T | Embryonic Kidney | 0.5 | Overnight | [18][19] |

| HT1080 | Fibrosarcoma | 0.5 | 48 hours | [20] |

| HCT116 | Colorectal Cancer | 0.00065 | 72 hours | [19] |

| HT-29 | Colorectal Cancer | 0.61 | 72 hours | [19] |

| C33A | Cervical Cancer | 12.4 ± 3.0 | 24 hours | [21] |

| HeLa | Cervical Cancer | 4.3 ± 1.8 | 24 hours | [21] |

| SiHa | Cervical Cancer | 21.6 ± 4.2 | 24 hours | [21] |

| U87MG | Glioblastoma | 4.39 | 48 hours | [9] |

| T98G | Glioblastoma | 10.98 | 48 hours | [9] |

Cell Cycle Arrest and Apoptosis

A consistent effect of this compound treatment is the induction of cell cycle arrest, typically at the G0/G1 or G1/S transition phase.[5][21] This is a direct consequence of the derepression of cell cycle inhibitors like p16(INK4a).[5] Furthermore, this compound promotes apoptosis in cancer cells, as evidenced by increased Annexin V staining and caspase-3/7 activity.[13][21] In cervical cancer cells, treatment with 5-10 µM this compound for 24 hours significantly increased the apoptotic cell population.[21]

Targeting Cancer Stem Cells (CSCs)

BMI-1 is crucial for the self-renewal and maintenance of CSCs. This compound has been shown to effectively target this population. Treatment with this compound reduces the frequency of sphere-forming cells in culture, a key functional characteristic of CSCs.[5][22] It also diminishes the proportion of cells expressing CSC markers, such as aldehyde dehydrogenase 1 (ALDH1).[5][22] This irreversible impairment of CSCs is a critical aspect of its therapeutic potential, as it may help prevent tumor recurrence.[18][19]

Caption: Cellular consequences of BMI-1 inhibition by this compound.

In Vivo Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo activity of this compound. Administration of the compound has been shown to halt the growth of established tumors and reduce the frequency of functional colorectal CSCs in vivo.[19]

Table 3: Summary of In Vivo Studies with this compound

| Cancer Model | Animal Model | Dosage & Administration | Key Findings | Reference |

| Primary Human Colon Cancer Xenograft | Nude Mice | 60 mg/kg/day, s.c. | Halted tumor growth; inhibited BMI-1 production in tumor tissue. | [19] |

| HNSCC Xenograft (Cal27 cells) | Nude Mice | 10 mg/kg, i.p., every 3 days | Significantly reduced tumor growth. | [15] |

| Glioblastoma Orthotopic Xenograft | Mice | i.p. injection | Significantly attenuated glioblastoma growth. | [9] |

| Breast Cancer Xenograft (MDA-MB-231) | Nude Mice | 5.0 µM (local injection context) | In combination with palbociclib, significantly inhibited tumor growth. | [20] |

Key Experimental Protocols

Evaluating the efficacy and mechanism of this compound involves a standard set of molecular and cellular biology techniques.

Cell Viability Assay

-

Objective: To determine the dose-dependent effect of this compound on cell proliferation and viability.

-

Methodology:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[16]

-

Treat cells in triplicate with a serial dilution of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control.[16][20]

-

Incubate for 24, 48, or 72 hours.[16]

-

Assess cell viability using an ATP-based luminescent assay (e.g., CellTiter-Glo) or a metabolic assay (e.g., MTS).[9][16] The luminescent or colorimetric signal is proportional to the number of viable cells.

-

Calculate IC₅₀ values using non-linear regression analysis.

-

Western Blot Analysis

-

Objective: To measure the effect of this compound on the protein levels of BMI-1 and H2AK119ub1.

-

Methodology:

-

Treat cells with the desired concentration of this compound (e.g., 1-10 µM) for a specified time (e.g., 48-72 hours).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against BMI-1, H2AK119ub1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Cell Cycle Analysis

-

Objective: To assess the effect of this compound on cell cycle distribution.

-

Methodology:

-

Treat cells with this compound (e.g., 5-10 µM) for 24-72 hours.[21]

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

-

Quantify the percentage of cells in G0/G1, S, and G2/M phases using cell cycle analysis software.

-

Sphere Formation Assay

-

Objective: To evaluate the effect of this compound on the self-renewal capacity of cancer stem cells.

-

Methodology:

-

Dissociate cells into a single-cell suspension.

-

Plate cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.

-

Culture in serum-free stem cell medium supplemented with EGF, bFGF, and B27 supplement, containing various concentrations of this compound or DMSO.[5]

-

Incubate for 7-14 days to allow for sphere (tumorsphere) formation.[5][22]

-

Count the number and measure the size of spheres (typically >50 µm in diameter) under a microscope.

-

Calculate the sphere formation efficiency (SFE) as (Number of spheres / Number of cells seeded) x 100%.

-

Caption: General experimental workflow for evaluating this compound in vitro.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that targets the oncogenic activity of BMI-1. By selectively reducing BMI-1 protein levels, this compound effectively disrupts the epigenetic functions of the PRC1 complex, leading to the derepression of tumor suppressor genes. This mechanism translates into potent anti-cancer effects, including the inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, and, critically, the targeting of the cancer stem cell population responsible for tumor maintenance and recurrence. The preclinical data gathered to date provide a strong rationale for the continued investigation of this compound and other BMI-1-targeting agents in oncology drug development. Future work will likely focus on optimizing its pharmacological properties, exploring synergistic combination therapies, and identifying patient populations most likely to benefit from this targeted epigenetic approach.

References

- 1. mdpi.com [mdpi.com]

- 2. BMI-1 in Breast Cancer – Biological Role and Clinical Implications [cellphysiolbiochem.com]

- 3. Polycomb repressive complex 1 - Wikipedia [en.wikipedia.org]

- 4. Polycomb Repressive Complex 1 (PRC1) Disassembles RNA Polymerase II Preinitiation Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Frontiers | Bmi-1: A master regulator of head and neck cancer stemness [frontiersin.org]

- 9. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polycomb complex protein BMI-1 promotes invasion and metastasis of pancreatic cancer stem cells by activating PI3K/AKT signaling, an ex vivo, in vitro, and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BMI-1 Expression Inhibitor, this compound | 315704-66-6 [sigmaaldrich.com]

- 12. tandfonline.com [tandfonline.com]

- 13. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medkoo.com [medkoo.com]

- 15. Pharmacological inhibition of Bmi1 by this compound impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]

- 17. This compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]

- 20. glpbio.com [glpbio.com]

- 21. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 22. researchgate.net [researchgate.net]

The Impact of PTC-209 on the Polycomb Repressive Complex 1 (PRC1): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the small molecule inhibitor PTC-209 and its targeted effects on the Polycomb Repressive Complex 1 (PRC1). This compound has emerged as a significant tool in cancer research due to its ability to modulate the activity of BMI1, a core component of the PRC1 complex. This document synthesizes key findings on the mechanism of action of this compound, presenting quantitative data from various cancer cell line studies, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental procedures. The information herein is intended to serve as a detailed resource for researchers and professionals in the field of drug development and cancer biology.

Introduction to Polycomb Repressive Complex 1 (PRC1)

The Polycomb Repressive Complex 1 (PRC1) is a multi-subunit protein complex that plays a critical role in the epigenetic regulation of gene expression.[1] Primarily, PRC1 is known for its function in gene silencing, which is crucial for numerous biological processes including embryonic development, cell cycle progression, and the maintenance of stem cell identity.[1][2][3] The core of the PRC1 complex includes the RING1A/B E3 ubiquitin ligase and a Polycomb group RING finger (PCGF) protein, such as BMI1.[4] A key function of PRC1 is the mono-ubiquitylation of histone H2A at lysine 119 (H2AK119ub), a modification associated with transcriptional repression.[1][4][5] Dysregulation of PRC1 activity, particularly the overexpression of the BMI1 subunit, is frequently observed in various human cancers, where it contributes to oncogenesis and the maintenance of cancer stem cells.[1][6][7]

This compound: A Targeted Inhibitor of BMI1

This compound is a small molecule inhibitor identified for its ability to specifically target and reduce the expression of BMI1.[8][9] By inhibiting BMI1, this compound effectively disrupts the function of the PRC1 complex, leading to a variety of anti-cancer effects.[1][9] This targeted action makes this compound a valuable tool for studying the role of PRC1 in cancer and a potential therapeutic agent.

Mechanism of Action

The primary mechanism of action of this compound is the post-transcriptional downregulation of BMI1 protein levels.[1][10] Interestingly, treatment with this compound does not typically decrease BMI1 mRNA levels; in some cases, an increase in mRNA has been observed, possibly due to a cellular compensatory response.[1][10] The reduction in BMI1 protein leads to a subsequent decrease in the global levels of H2AK119ub, the histone mark catalyzed by the PRC1 complex.[1][9][10] This indicates a direct inhibition of PRC1's enzymatic activity. It is important to note that this compound's effect appears to be specific to BMI1, as it has been shown to not affect the protein levels of other PRC1 subunits like RING1B or CBX-7.[10]

Quantitative Effects of this compound on Cancer Cells

This compound has demonstrated significant anti-cancer activity across a range of cancer cell lines. The following tables summarize the quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |

| HEK293T | Embryonic Kidney | 0.5 | Not Specified | [8][11] |

| HT-29 | Colon Cancer | 0.61 | 72 hours | [8] |

| U87MG | Glioblastoma | 4.39 | 48 hours | [9] |

| T98G | Glioblastoma | 10.98 | 48 hours | [9] |

| C33A | Cervical Cancer | 12.4 ± 3.0 | 24 hours | [12][13] |

| HeLa | Cervical Cancer | 4.3 ± 1.8 | 24 hours | [12][13] |

| SiHa | Cervical Cancer | 21.6 ± 4.2 | 24 hours | [12][13] |

Table 2: Cellular Effects of this compound Treatment

| Cancer Type | Cell Line(s) | This compound Conc. (µM) | Observed Effects | Reference |

| Biliary Tract Cancer | GBC | 1.25 | Cell cycle arrest at G1/S phase, reduced sphere formation.[1] | [1] |

| Multiple Myeloma | Various | 0.8 - 1.6 | Reduced cell viability, induction of apoptosis, increased caspase-3/7 activity.[10] | [10] |

| Cervical Cancer | C33A, HeLa, SiHa | 1.0 - 10.0 | Downregulation of BMI1 mRNA and protein, G0/G1 cell cycle arrest, induction of apoptosis.[12] | [12] |

| Glioblastoma | U87MG, T98G | 1.0 - 10.0 | Inhibition of cell proliferation and migration, reduced self-renewal of glioblastoma stem cells.[9] | [9] |

| Lung, Breast, Colon | Various | 0.01 - 10.0 | Concentration- and time-dependent decrease in cell viability.[14] | [14] |

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the effects of this compound on the PRC1 complex.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.

-

Resazurin-based Assay (e.g., AlamarBlue, WST-1):

-

Seed cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well).[14]

-

Allow cells to adhere overnight.

-

Treat cells with a range of this compound concentrations (e.g., 0.04 - 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1][14]

-

Add the resazurin-based reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

-

Calculate cell viability relative to the vehicle-treated control.

-

-

ATP-based Assay (e.g., CellTiter-Glo):

-

Follow steps 1-3 as described above.

-

Add the CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[14]

-

Measure the luminescence using a luminometer.

-

Determine cell viability relative to the control.

-

-

Colony Formation (Clonogenic) Assay:

-

Seed cells at a low density (e.g., 500-1,000 cells/well) in 6-well or 12-well plates.[13]

-

After 24 hours, treat the cells with various concentrations of this compound.[15]

-

Incubate the plates for 7-14 days, allowing colonies to form.[13][15]

-

Fix the colonies with a solution such as methanol and stain with crystal violet.[15]

-

Count the number of colonies (typically defined as containing >50 cells).

-

References

- 1. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The polycomb complex PRC1: composition and function in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and Function of the Polycomb Repressive Complexes PRC1 and PRC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mammalian PRC1 Complexes: Compositional Complexity and Diverse Molecular Mechanisms [mdpi.com]

- 5. The molecular principles of gene regulation by Polycomb repressive complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are BMI1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 13. ar.iiarjournals.org [ar.iiarjournals.org]

- 14. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]

- 15. This compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the downstream effects of PTC-209 on gene expression.

For Researchers, Scientists, and Drug Development Professionals

Abstract

PTC-209 is a potent and specific small-molecule inhibitor of B lymphoma Mo-MLV insertion region 1 homolog (BMI-1), a core component of the Polycomb Repressive Complex 1 (PRC1). By downregulating BMI-1 protein expression, this compound effectively reverses the epigenetic silencing of a host of tumor-suppressor genes, leading to significant anti-neoplastic effects across a range of cancers. This technical guide provides an in-depth analysis of the downstream effects of this compound on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.

Introduction to this compound and its Mechanism of Action

This compound is a selective inhibitor of BMI-1, a key protein involved in epigenetic gene silencing.[1][2] BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), which mediates the mono-ubiquitylation of histone H2A at lysine 119 (H2AK119ub).[3][4] This histone modification leads to chromatin compaction and transcriptional repression of target genes. In many cancers, BMI-1 is overexpressed, contributing to the silencing of tumor suppressor genes and promoting tumorigenesis.[3][4][5]

This compound acts by reducing the protein levels of BMI-1, although in some cases, an increase in BMI-1 mRNA has been observed, potentially due to a compensatory cellular response.[3][6] The reduction in BMI-1 protein leads to decreased global levels of H2AK119ub, thereby de-repressing the expression of BMI-1 target genes.[4][5] The primary downstream consequences of this compound treatment are cell cycle arrest, particularly at the G1/S checkpoint, and induction of apoptosis.[3][7]

Tabulated Summary of this compound's Effects on Gene Expression

The following tables summarize the quantitative effects of this compound on the expression of key downstream target genes across various cancer cell lines.

| Target Gene | Cancer Type | Cell Line(s) | This compound Concentration | Fold Change in Expression | Reference |

| p16 (CDKN2A) | Head and Neck Squamous Cell Carcinoma | Cal27, FaDu | 10 µM | De-repression (Upregulation) | [5] |

| BIM | Multiple Myeloma | INA-6, RPMI-8226, JJN3 | 0.8 µM | Increased mRNA levels | [6] |

| BMI1 | Cervical Cancer | HeLa, SiHa, C-33A | 1 µM | 5-10 fold decrease in mRNA | [7] |

| BMI1 | Cervical Cancer | HeLa, SiHa, C-33A | 2 µM | >100 fold decrease in mRNA | [7] |

Note: "De-repression" indicates an increase in expression, though a specific fold change was not always quantified in the source material.

Signaling Pathways and Experimental Workflows

The BMI-1 Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical BMI-1 signaling pathway and the mechanism by which this compound disrupts its function.

Caption: this compound inhibits the PRC1 complex by reducing BMI-1 protein levels.

Experimental Workflow for Assessing this compound's Effects on Gene Expression

This diagram outlines a typical experimental workflow to investigate the downstream effects of this compound.

Caption: Workflow for studying this compound's effects on gene expression and cell fate.

Detailed Experimental Protocols

Cell Culture and this compound Treatment

Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded at a predetermined density and allowed to adhere overnight. This compound, dissolved in DMSO, is then added to the media at final concentrations typically ranging from 0.01 µM to 20 µM.[2][3] Control cells are treated with an equivalent volume of DMSO.[6] The incubation period for this compound treatment typically ranges from 24 to 72 hours.[2][8]

Quantitative Real-Time PCR (qRT-PCR)

Total RNA is extracted from this compound- and DMSO-treated cells using a suitable RNA isolation kit. cDNA is synthesized from the extracted RNA using a reverse transcription kit. qRT-PCR is then performed using a qPCR instrument with SYBR Green or TaqMan probes to quantify the relative mRNA expression levels of target genes. Gene expression is normalized to a housekeeping gene, such as ACTIN or GAPDH.[6][9]

Western Blotting

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., BMI-1, H2AK119ub, p16) and a loading control (e.g., GAPDH). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and quantified using densitometry software.[5]

Cell Viability Assay

Cell viability can be assessed using various methods, such as the MTS assay or AlamarBlue assay.[6] For the MTS assay, the reagent is added to the cell culture media, and after a short incubation, the absorbance is measured at 490 nm. For the AlamarBlue assay, the reagent is added, and fluorescence is measured. The results are expressed as a percentage of the viability of control-treated cells.

Cell Cycle Analysis

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol. After fixation, the cells are washed again and resuspended in a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is then analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.[3]

Apoptosis Assay

Apoptosis can be measured by staining cells with Annexin V and PI, followed by flow cytometry analysis.[6] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Caspase-3/7 activity assays can also be used to quantify apoptosis.[6][8]

Other Notable Downstream Effects

Beyond the direct de-repression of PRC1 target genes, this compound has been shown to modulate other signaling pathways:

-

STAT3 Pathway: In some cancer cell lines, this compound has been found to inhibit the phosphorylation of STAT3.[2][8]

-

Androgen Receptor (AR) Signaling: this compound can inhibit the AR signaling pathway in prostate cancer cells.[2]

-

Mesenchymal Gene Expression: In glioblastoma, this compound treatment leads to a reduction in the expression of mesenchymal signature genes, such as N-cadherin, Vimentin, Snail1, and Slug.[4]

Conclusion

This compound is a valuable tool for investigating the role of BMI-1 in cancer and holds promise as a therapeutic agent. Its primary downstream effect is the de-repression of tumor suppressor genes through the inhibition of BMI-1's epigenetic silencing activity. This leads to profound anti-cancer effects, including cell cycle arrest and apoptosis. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the BMI-1 pathway with this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of Bmi1 by this compound impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 8. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Understanding the chemical structure and properties of PTC-209.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PTC-209, a small-molecule inhibitor of the B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein. It details the compound's chemical structure, mechanism of action, and key experimental data, and provides methodologies for its scientific investigation.

Core Chemical and Physical Properties

This compound is a cell-permeable, imidazopyrimidinyl-thiazolamine compound that selectively targets BMI-1.[1] Its identification as a specific inhibitor has positioned it as a valuable tool for cancer research, particularly in studying cancer stem cells (CSCs) and epigenetic regulation.

| Property | Value | Reference |

| IUPAC Name | N-(2,6-dibromo-4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine | [2][3] |

| CAS Number | 315704-66-6 | [2][3][4][5] |

| Molecular Formula | C₁₇H₁₃Br₂N₅OS | [1][2][3][4] |

| Molecular Weight | 495.19 g/mol | [1][2][3][4] |

| SMILES | CC1=C(N2C=CC=NC2=N1)C3=CSC(=N3)NC4=C(C=C(C=C4Br)OC)Br | [1][2][3][4] |

| Solubility | Soluble in DMSO (e.g., ≥ 32 mg/mL) | [1][3][6] |

| Appearance | Light yellow powder | [1][3] |

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the function of BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1).[4] Additionally, it has been shown to modulate other critical cancer signaling pathways.

Primary Target: BMI-1 and PRC1 Inhibition

BMI-1 is essential for the E3 ubiquitin ligase activity of the PRC1 complex, which catalyzes the monoubiquitination of histone H2A at lysine 119 (H2AK119ub). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressors and cell cycle inhibitors.

This compound treatment leads to a post-transcriptional downregulation of the BMI-1 protein.[7] This disrupts the PRC1 complex's function, resulting in decreased global levels of H2AK119ub. The subsequent de-repression of target genes triggers significant cellular consequences, including:

-

Cell Cycle Arrest: A hallmark effect of this compound is the induction of cell cycle arrest at the G1/S checkpoint.[7] This is achieved by down-regulating cell cycle-promoting genes and up-regulating cell cycle inhibitors.[7]

-

Induction of Apoptosis: In many cancer cell types, inhibition of BMI-1 by this compound leads to programmed cell death.[1]

-

Impairment of Cancer Stem Cells (CSCs): this compound has been shown to reduce the frequency and functional capacity of CSCs, as evidenced by diminished sphere-forming ability in vitro.[7]

Secondary Effect: STAT3 Pathway Inhibition

Studies have also revealed that this compound can significantly inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This effect appears to be mediated by a reduction in the expression level of the glycoprotein 130 (gp130), a key receptor component for cytokines that activate the JAK/STAT pathway.

References

- 1. BMI-1 Expression Inhibitor, this compound [sigmaaldrich.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | CAS:315704-66-6 | Bmi-1 inhibitor,cell-permeable and small-molecule | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. abmole.com [abmole.com]

- 7. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

PTC-209: A Technical Overview of its Anti-Cancer Effects on Biliary Tract Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of PTC-209, a small molecule inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI1), on biliary tract cancer (BTC) cells. The information presented is collated from preclinical studies and is intended to inform further research and development in this area.

Executive Summary

Biliary tract cancer remains a challenging malignancy with limited therapeutic options. A key protein implicated in its progression is BMI1, a core component of the Polycomb Repressive Complex 1 (PRC1). Overexpression of BMI1 is associated with aggressive tumor features in BTC. This compound has been identified as a potential therapeutic agent that targets BMI1. In vitro studies have demonstrated that this compound effectively reduces the viability of BTC cell lines in a dose-dependent manner.[1][2] The primary mechanisms of action appear to be the induction of cell cycle arrest at the G1/S checkpoint and a reduction in the cancer stem cell (CSC) population, rather than the induction of widespread apoptosis.[1][3]

Quantitative Data Summary

The cytotoxic effects of this compound on various biliary tract cancer cell lines have been quantified, primarily through the determination of inhibitory concentrations (IC) and analysis of cell cycle distribution.

Cell Viability and Inhibitory Concentrations

This compound has been shown to significantly inhibit the proliferation of multiple BTC cell lines in a dose-dependent manner, with observed effects at concentrations ranging from 0.04 to 20 µM after 72 hours of treatment.[1][2] The IC50 values, representing the concentration required to inhibit 50% of cell viability, vary across different cell lines. For instance, in the GBC cell line, which showed significant responsiveness, low IC10 and IC50 values were observed.[1]

Table 1: Effect of this compound on Cell Viability in Biliary Tract Cancer Cell Lines

| Cell Line | Concentration Range (µM) | Duration of Treatment (hours) | Observed Effect |

| Multiple BTC cell lines | 0.04 - 20 | 72 | Dose-dependent reduction in overall viability[1][2] |

| GBC | Not specified | 72 | Significant response at most concentrations[1] |

Cell Cycle Analysis

Treatment with this compound induces a significant arrest of BTC cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the proportion of cells in the S phase.[1] This indicates a blockage at the G1/S checkpoint.

Table 2: Effect of this compound on Cell Cycle Distribution in GBC Cells (72h treatment)

| Cell Cycle Phase | Control (%) | This compound (2.5 µM) (%) | Change |

| Sub-G1 | ~25 | ~35 | Increase[1] |

| G0/G1 | Not specified | Not specified | Significant Increase[1] |

| S | Not specified | Not specified | Significant Decrease[1] |

| G2/M | Not specified | Not specified | Unchanged[1] |

Cancer Stem Cell Population

This compound has demonstrated the ability to reduce the population of cancer stem cells, a key driver of tumor recurrence and therapy resistance. This was evidenced by a reduction in aldehyde dehydrogenase 1 (ALDH1) positive cells and a decreased capacity for sphere formation.[1][3]

Table 3: Effect of this compound on Cancer Stem Cell Markers in GBC Cells (72h treatment)

| Marker | Control | This compound (1.25 µM) | Observed Effect |

| ALDH+ Cells | ~50% | ~20% | Significant Reduction[3] |

| Sphere Formation | Not specified | Not specified | Reduction in number and size[3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on BTC cells.

Cell Viability Assay

-

Objective: To determine the effect of this compound on the proliferation of BTC cell lines.

-

Method:

-

BTC cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with a range of this compound concentrations (e.g., 0.04 - 20 µM) or a vehicle control (DMSO).

-

Cells are incubated for 72 hours.

-

Cell viability is assessed using a colorimetric assay, such as the MTT or WST-1 assay, which measures the metabolic activity of viable cells.

-

Absorbance is measured using a microplate reader.

-

The percentage of viable cells is calculated relative to the vehicle-treated control cells.

-

IC50 values are calculated from the dose-response curves.

-

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on the cell cycle distribution of BTC cells.

-

Method:

-

BTC cells (e.g., GBC cell line) are seeded in 6-well plates.

-

Cells are treated with this compound (e.g., 2.5 µM) or vehicle control for various time points (e.g., 24, 48, 72 hours).

-

Cells are harvested, washed with PBS, and fixed in ice-cold ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

-

Western Blotting

-

Objective: To analyze the protein expression levels of BMI1 and its downstream targets.

-

Method:

-

BTC cells are treated with this compound or vehicle control.

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with non-fat milk or BSA in TBST.

-

The membrane is incubated with primary antibodies against BMI1, H2AK119ub, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Sphere Formation Assay

-

Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem cells.

-

Method:

-

Single-cell suspensions of BTC cells are plated in ultra-low attachment plates.

-

Cells are cultured in a serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF).

-

Cells are treated with this compound (e.g., 1.25 µM) or vehicle control.

-

The medium is replenished every 3-4 days.

-

After a defined period (e.g., 14 days), the number and size of the formed spheres (spheroids) are quantified under a microscope.

-

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits BMI1, leading to cell cycle arrest.

Experimental Workflow for Cell Viability

Caption: Workflow for assessing this compound's effect on cell viability.

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's effects on BTC cells.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound is a promising agent for the treatment of biliary tract cancer.[1][2] Its ability to induce cell cycle arrest and target the cancer stem cell population addresses key mechanisms of tumor progression and resistance.[1][3] Future in vivo studies are warranted to confirm these findings in a more complex biological system and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound. Furthermore, investigating potential synergistic effects with existing chemotherapeutic agents, such as cisplatin, could open new avenues for combination therapies in BTC.[1]

References

- 1. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In-Depth Technical Guide: Exploring the Anti-Myeloma Activity of PTC-209

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical anti-myeloma activity of PTC-209, a small molecule inhibitor of the Polycomb complex protein BMI-1. The data and protocols summarized herein are collated from peer-reviewed research to facilitate further investigation and drug development efforts in the field of multiple myeloma.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The Polycomb group protein BMI-1 is a putative oncogene that is overexpressed in multiple myeloma and is associated with tumor initiation, progression, and poor prognosis.[1][2] this compound has been identified as a specific inhibitor of BMI-1, demonstrating potent anti-myeloma activity in preclinical studies.[3][4] This document outlines the key findings related to this compound's efficacy, mechanism of action, and its impact on the tumor microenvironment.

Quantitative Data Summary

The anti-myeloma efficacy of this compound has been evaluated across various human myeloma cell lines (HMCLs). The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound on Human Myeloma Cell Lines

| Cell Line | IC50 Value (µM) | Notes | Reference |

| OPM-2 | <2 | [1] | |

| KMS-12-BM | <2 | [1] | |

| INA-6 | Most Responsive (up to 1.6 µM) | 48-hour treatment | [4][5] |

| U266-1970 | Least Responsive (up to 1.6 µM) | 48-hour treatment | [4][5] |

| HEK293T | 0.5 | [3] | |

| Six of Eight HMCLs | <2 | Range: 0.21–5.68 µM | [1][2] |

Table 2: Effect of this compound on Cell Cycle and Apoptosis in Human Myeloma Cell Lines

| Parameter | Treatment | Observation | Reference |

| Cell Cycle | 1 µM this compound for 24h | Significant accumulation of cells in the G1 phase | [1] |

| Concurrent reduction of cells in S and G2M phases | [1] | ||

| Apoptosis | This compound Treatment | Significant induction of apoptosis in all HMCLs analyzed | [1][4] |

| 1 µM this compound | Significant correlation between viability at 96h and apoptotic cells at 72h | [2] | |

| This compound Treatment | Upregulation of NOXA (up to 3.6 ± 1.2-fold induction) | [2][6] | |

| Colony Formation | 1 µM this compound | Significant impairment in the number and size of colonies | [1] |

| OPM-2 | 215 ± 50 vs 105 ± 12 colonies (P=0.005) | [1] | |

| KMS-12-BM | 59 ± 12 vs 17 ± 3 colonies (P<0.001) | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-myeloma effects by modulating key signaling pathways that control cell cycle progression and apoptosis. The primary mechanism is the inhibition of BMI-1, which leads to downstream effects on critical regulatory proteins.

Caption: this compound signaling pathway in multiple myeloma.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's anti-myeloma activity.

Cell Viability Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Culture: Human myeloma cell lines (e.g., OPM-2, KMS-12-BM, INA-6, U266-1970) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well.

-

Drug Treatment: this compound is dissolved in DMSO and added to the wells at a range of concentrations (e.g., 0.01 to 10 µM). A DMSO-only control is included.

-

Incubation: Plates are incubated for 48 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as AlamarBlue or CellTiter-Glo, following the manufacturer's instructions.

-

Data Analysis: Absorbance or luminescence is measured using a plate reader. IC50 values are calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment: Cells are treated with this compound (e.g., 1 µM) or DMSO for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/7-AAD Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

-

Cell Treatment: Cells are treated with this compound at various concentrations for 48 to 72 hours.

-

Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) are added, and the cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified.

Colony Formation Assay

This protocol assesses the effect of this compound on the self-renewal capacity of myeloma cells.

-

Cell Preparation: Single-cell suspensions of human myeloma cell lines are prepared.

-

Plating in Semi-Solid Media: Cells are plated in a semi-solid medium, such as methylcellulose, containing this compound (e.g., 1 µM) or DMSO.

-

Incubation: Plates are incubated for 10-14 days at 37°C in a humidified atmosphere with 5% CO2.

-

Colony Counting: The number and size of colonies are quantified using a microscope.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the anti-myeloma activity of this compound.

Caption: General experimental workflow for this compound evaluation.

Impact on the Tumor Microenvironment

This compound not only directly targets myeloma cells but also impacts the supportive tumor microenvironment.[1][6] Studies have shown that this compound can:

-

Impair Osteoclast Formation: It significantly inhibits the development of osteoclasts, which are responsible for bone resorption and are a major hallmark of myeloma.[2]

-

Inhibit Angiogenesis: this compound has been shown to impair tube formation in vitro, suggesting an anti-angiogenic effect.[2][6]

-

Overcome Stromal-Mediated Drug Resistance: The anti-myeloma activity of this compound is maintained in the presence of stromal support and key myeloma growth factors like IGF-1 and IL-6.[2][6]

Synergistic Activity

This compound has demonstrated synergistic anti-myeloma activity when combined with other established anti-myeloma agents, including:

This suggests that targeting BMI-1 with this compound could be a promising component of combination therapies for multiple myeloma.

Conclusion

This compound is a potent inhibitor of BMI-1 with significant pre-clinical anti-myeloma activity. It effectively reduces the viability of myeloma cells by inducing G1 cell cycle arrest and apoptosis. Its mechanism of action involves the modulation of key cell cycle and apoptotic regulators. Furthermore, this compound disrupts the supportive tumor microenvironment and shows synergistic effects with other anti-myeloma drugs. These findings strongly support the continued investigation of this compound and BMI-1 inhibition as a therapeutic strategy for multiple myeloma.

References

- 1. d-nb.info [d-nb.info]

- 2. Targeting of BMI-1 with this compound shows potent anti-myeloma activity and impairs the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Targeting of BMI-1 with this compound shows potent anti-myeloma activity and impairs the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

PTC-209: Detailed Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of PTC-209, a potent and specific small-molecule inhibitor of B lymphoma Mo-MLV insertion region 1 homolog (BMI-1). BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and a key regulator of gene expression involved in cell cycle progression, self-renewal, and tumorigenesis.[1] this compound has been shown to exert anti-cancer effects across a variety of tumor types by inducing cell cycle arrest, apoptosis, and inhibiting cancer stem cell properties.[2][3]

Mechanism of Action

This compound functions by directly suppressing the expression of BMI-1.[2] This leads to a reduction in the PRC1-mediated mono-ubiquitylation of histone H2A at lysine 119 (H2AK119ub), a critical epigenetic modification for gene silencing.[1][2] The inhibition of BMI-1 by this compound results in the derepression of tumor suppressor genes, leading to the observed anti-proliferative and pro-apoptotic effects in cancer cells.[2] Additionally, this compound has been shown to inhibit the phosphorylation of STAT3, a key signaling molecule in many cancers.[4][5]

Signaling Pathway

Caption: Mechanism of action of this compound, inhibiting BMI-1 and the STAT3 pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro effects of this compound across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay Method | Reference |

| HEK293T | Embryonic Kidney | 0.5 | Not Specified | Luciferase Reporter | [6][7] |

| C33A | Cervical Cancer | 12.4 ± 3.0 | 24 h | WST-1 | [8] |

| HeLa | Cervical Cancer | 4.3 ± 1.8 | 24 h | WST-1 | [8] |

| SiHa | Cervical Cancer | 21.6 ± 4.2 | 24 h | WST-1 | [8] |

Table 2: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Cancer Type | This compound Conc. (µM) | Incubation Time | Effect | Reference |

| Biliary Tract Cancer (various) | Biliary Tract | 0.04 - 20 | 72 h | Dose-dependent reduction in viability | [1] |

| Lung, Breast, Colon (various) | Lung, Breast, Colon | 0.01 - 10 | 24, 48, 72 h | Concentration- and time-dependent decrease in viability | [4][5] |

| Glioblastoma (U87MG, T98G) | Glioblastoma | 1, 10 | 4 days | Significant inhibition of proliferation | [2][9] |

| Cervical (C33A, HeLa, SiHa) | Cervical | 1, 2, 5, 10 | 7 days | Inhibition of colony formation | [3] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments using this compound.

Cell Viability Assay (Resazurin-Based)

This protocol is adapted from studies on biliary tract cancer cells.[1]

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Resazurin sodium salt solution

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.01 to 20 µM.[1][4] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[4]

-

Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence or absorbance on a microplate reader according to the manufacturer's instructions.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for BMI-1 and H2AK119ub

This protocol is a synthesized procedure based on multiple studies.[1][4][10]

Objective: To assess the effect of this compound on the protein levels of BMI-1 and its downstream target, H2AK119ub.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BMI-1, anti-H2AK119ub, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL reagent

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 1.25 µM) or vehicle control for 72 hours.[1]

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: BMI-1 (1:1000), H2AK119ub (1:300), β-actin (1:1000).[1]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:1000) for 1 hour at room temperature.[1]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Visualize the protein bands using an ECL reagent and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on findings in biliary tract and cervical cancer cells.[1][3]

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound (e.g., 2.5 µM) or vehicle control for 24 to 72 hours.[1]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow Diagram

Caption: A general workflow for in vitro experiments using this compound.

References

- 1. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 4. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]

- 5. This compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | BMI-1 inhibitor | Mechanism | Concentration [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ar.iiarjournals.org [ar.iiarjournals.org]

- 9. tandfonline.com [tandfonline.com]

- 10. google.com [google.com]

Optimal Concentration of PTC-209 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing PTC-209, a potent and specific inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1), in cell culture experiments. The provided information, including optimal concentration ranges, detailed experimental procedures, and pathway diagrams, is intended to guide researchers in effectively using this compound to investigate its therapeutic potential and mechanism of action in various cancer cell lines.

Introduction to this compound

This compound is a small molecule inhibitor that targets the expression of BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1).[1][2] BMI-1 is a well-established oncogene, overexpressed in a multitude of human cancers, where it plays a critical role in gene silencing, stem cell self-renewal, and tumorigenesis.[2][3] By inhibiting BMI-1, this compound has been shown to induce cell cycle arrest, apoptosis, and reduce the proliferation and viability of a broad spectrum of cancer cells.[3][4]

Mechanism of Action

This compound primarily functions by downregulating BMI-1 protein levels.[5] This leads to a reduction in the ubiquitylation of histone H2A at lysine 119 (H2AK119ub), a hallmark of PRC1 activity, thereby de-repressing BMI-1 target genes, including tumor suppressors.[1][3] The consequence of BMI-1 inhibition is a cascade of cellular events including cell cycle arrest, typically at the G1/S checkpoint, and induction of apoptosis.[1][6] Interestingly, some studies have also reported that this compound's anti-cancer effects can involve the inhibition of the STAT3 signaling pathway.[4]

Caption: Inhibition of BMI-1 by this compound disrupts PRC1 function.

Quantitative Data Summary

The optimal concentration of this compound is highly dependent on the cell line and the duration of treatment. The following tables summarize the effective concentrations and IC50 values reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration |

| HEK293T | Embryonic Kidney | 0.5 | Not Specified |

| HCT116 | Colorectal | 0.00065 | 72 hours |

| HCT8 | Colorectal | 0.59 | 72 hours |

| HT-29 | Colorectal | 0.61 | 72 hours |

| C33A | Cervical | 12.4 ± 3.0 | 24 hours |

| HeLa | Cervical | 4.3 ± 1.8 | 24 hours |

| SiHa | Cervical | 21.6 ± 4.2 | 24 hours |

| U87MG | Glioblastoma | 4.39 | Not Specified |

| T98G | Glioblastoma | 10.98 | Not Specified |

Data compiled from multiple sources.[6][7][8][9]

Table 2: Effective Concentrations of this compound for Various Assays

| Cell Line(s) | Cancer Type | Assay | Effective Concentration (µM) | Duration | Observed Effect |

| Biliary Tract Cancer Cells | Biliary Tract | Viability | 0.04 - 20 | 72 hours | Dose-dependent inhibition of proliferation.[1] |

| GBC | Biliary Tract | Cell Cycle Analysis | 2.5 | 72 hours | G0/G1 arrest, decrease in S phase.[1] |

| GBC | Biliary Tract | Clonogenic Assay | 1.25 | 7 - 14 days | Complete inhibition of clone growth.[1][10] |

| LNM35, A549 | Lung | Proliferation (BrdU) | 1 - 2.5 | 48 hours | Significant reduction in proliferation.[4] |

| MDA-MB-231 | Breast | Western Blot | 1 - 2.5 | 0.5 - 48 hours | Inhibition of STAT3 phosphorylation.[4] |

| HT-29 | Colon | Clonogenic Assay | 0.1 - 2.5 | 14 days | Reduction in colony formation.[4] |

| Cal27, FaDu | Head & Neck | Apoptosis | 10 | 48 hours | Increased apoptosis.[3] |

| Multiple Myeloma Cells | Multiple Myeloma | Viability | up to 1.6 | 48 hours | Reduced viability.[5] |

| U87MG | Glioblastoma | Western Blot | 1 - 10 | 4 days | Decrease in BMI-1 protein levels.[2][9] |

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal this compound concentration and assess its effects.

Caption: A general workflow for this compound experimentation.

Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted from methodologies used in studies on various cancer cell lines.[4]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.[4][11]

-

Treatment: Prepare a serial dilution of this compound (e.g., 0.01 to 10 µM).[4][11] Treat cells in triplicate for 24, 48, and 72 hours. Include a vehicle control (e.g., 0.1% DMSO).[4]

-

Assay: Perform the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a luminometer. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Clonogenic Assay (Colony Formation Assay)

This protocol is based on procedures for assessing long-term survival.[4]

-

Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 50-100 cells/well for A549, LNM35, MDA-MB-231, and HT-29 cells).[4]

-

Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0.1 to 2.5 µM) for 48 hours.[4]

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Culture for an additional 10-14 days to allow for colony formation.[1][4]

-

Staining and Quantification: Wash colonies with PBS, fix, and stain with 0.5% crystal violet. Count the number of colonies.[4]

Cell Cycle Analysis

This protocol is designed to determine the effect of this compound on cell cycle distribution.[1][6]

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach approximately 70-80% confluency, treat with the desired concentration of this compound (e.g., 2.5 µM, 5 µM, or 10 µM) for 24 to 72 hours.[1][6]

-

Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[1]

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Western Blotting for BMI-1 and Downstream Targets

This protocol is for assessing the on-target effect of this compound.[3][5]

-

Cell Seeding and Treatment: Seed cells in 100-mm dishes (e.g., 2 x 10^6 cells/dish) and allow them to adhere for 24 hours.[4] Treat with this compound (e.g., 1-10 µM) for various time points (e.g., 24 or 48 hours).[3][4][5]

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

-

Quantification and Electrophoresis: Determine protein concentration using a BCA assay. Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[3]

-

Immunoblotting: Block the membrane and incubate with primary antibodies against BMI-1 and H2AK119ub overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[3][5]

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The optimal concentration of this compound for cell culture experiments varies significantly across different cell lines and experimental endpoints. It is crucial to perform dose-response and time-course studies to determine the most effective concentration for a specific cell line and assay. The protocols and data provided herein serve as a comprehensive starting point for researchers investigating the anti-cancer properties of this compound. By carefully designing and executing these experiments, researchers can effectively elucidate the therapeutic potential and underlying mechanisms of this promising BMI-1 inhibitor.

References

- 1. The BMI1 inhibitor this compound is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacological inhibition of Bmi1 by this compound impaired tumor growth in head neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound Anti-Cancer Effects Involved the Inhibition of STAT3 Phosphorylation [frontiersin.org]

- 5. The polycomb group protein BMI-1 inhibitor this compound is a potent anti-myeloma agent alone or in combination with epigenetic inhibitors targeting EZH2 and the BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTC209, a Specific Inhibitor of BMI1, Promotes Cell Cycle Arrest and Apoptosis in Cervical Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Targeting of BMI-1 with this compound inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. glpbio.com [glpbio.com]

PTC-209 solubility and stability for laboratory use.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, stability, and experimental application of PTC-209, a potent and selective inhibitor of B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1). The provided protocols and data are intended to facilitate the effective use of this compound in a laboratory setting.

Product Information

-

Name: this compound

-

Synonyms: BMI-1 Expression Inhibitor, PTC209

-

CAS Number: 315704-66-6

-

Molecular Formula: C₁₇H₁₃Br₂N₅OS

-

Molecular Weight: 495.19 g/mol

Solubility

This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use freshly opened, anhydrous DMSO, as the presence of water can significantly decrease the solubility of this compound.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Concentration | Remarks |

| DMSO | ≥ 24.75 mg/mL[1] to 100 mg/mL[2][3] | The most common and recommended solvent for stock solutions. To aid dissolution, warming the tube to 37°C and sonication may be helpful[1]. |

| Ethanol | Insoluble[1][4] | Not a suitable solvent. |

| Water | Insoluble[1][4] | Not a suitable solvent. Direct dilution of DMSO stock into aqueous media should be done carefully to avoid precipitation. |

Stability and Storage

Proper storage of this compound in both powder and solution form is critical to maintain its activity and ensure experimental reproducibility.

Table 2: Stability and Storage Recommendations for this compound

| Form | Storage Temperature | Stability Period | Recommendations |

| Powder | -20°C | Up to 3 years[4] | Store in a tightly sealed vial, protected from light[3][5]. |

| 4°C | Up to 2 years | For shorter-term storage. | |

| Stock Solution (in DMSO) | -80°C | Up to 1 year[4] | Aliquot the stock solution to avoid repeated freeze-thaw cycles[4]. |

| -20°C | 1 to 6 months[2][3] | Use within the recommended timeframe. |

Note: For in vivo experiments, it is recommended to prepare fresh working solutions daily[6].

Mechanism of Action: The BMI-1 Signaling Pathway

This compound functions as a specific inhibitor of BMI-1 expression[6]. BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1), a key epigenetic regulator. PRC1, often in concert with PRC2, mediates gene silencing through the mono-ubiquitination of histone H2A on lysine 119 (H2AK119ub1)[1][7]. This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes, including tumor suppressors like the INK4a/ARF locus (encoding p16INK4a and p14ARF)[6]. By inhibiting BMI-1, this compound prevents the formation of a functional PRC1 complex, leading to the de-repression of these tumor suppressor genes and subsequent cell cycle arrest and apoptosis[3][6].

Caption: BMI-1 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for common assays utilizing this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.

General Experimental Workflow

The diagram below outlines a typical workflow for an in vitro experiment with this compound.

Caption: A general workflow for in vitro experiments using this compound.

Protocol: Cell Viability Assay (MTT-based)

This protocol is for assessing the effect of this compound on cell proliferation and viability.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium appropriate for your cell line

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium[8]. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium from your stock solution. Typical final concentrations for a dose-response curve range from 0.01 to 10 µM[8]. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours)[8].

-

After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol: Apoptosis Assay (Annexin V Staining)

This protocol detects apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Materials:

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-